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Compound of Interest

Compound Name: 5-Aminobenzoxazole-2-thiol

Cat. No.: B1626356 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-
Aminobenzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and

materials science. While direct experimental spectra for this specific molecule are not widely

published, this document leverages established principles of spectroscopy and data from

closely related benzoxazole derivatives to offer a robust predictive framework for its

characterization. This guide is intended for researchers, scientists, and drug development

professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction to 5-Aminobenzoxazole-2-thiol
5-Aminobenzoxazole-2-thiol belongs to the benzoxazole class of heterocyclic compounds,

which are recognized for their diverse pharmacological activities, including antimicrobial,

anticancer, and anti-inflammatory properties.[1] The introduction of an amino group at the 5-

position and a thiol group at the 2-position creates a unique electronic and structural profile,

making it a valuable scaffold for further chemical modification and drug design.[2] Accurate

structural elucidation through spectroscopic methods is a critical first step in any research and

development endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Aminobenzoxazole-2-thiol, both ¹H and ¹³C NMR would be

essential for structural confirmation.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often

preferred for benzoxazole derivatives as it can solubilize a wide range of compounds and its

residual peak does not interfere with key aromatic signals.[1]

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-

32 scans for good signal-to-noise.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum will be characteristic of the substitution pattern on

the benzene ring. The amino group at C5 will influence the chemical shifts of the adjacent

protons.
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Justification

H-4 ~6.8 - 7.0 d ~8.0 - 9.0
Ortho-coupled to

H-6.

H-6 ~6.6 - 6.8 dd
~8.0 - 9.0, ~2.0 -

2.5

Ortho-coupled to

H-4 and meta-

coupled to H-7.

H-7 ~7.1 - 7.3 d ~2.0 - 2.5
Meta-coupled to

H-6.

-NH₂ ~5.0 - 6.0 br s -

Broad singlet,

exchangeable

with D₂O.

-SH ~11.0 - 13.0 br s -

Thiol proton,

often broad and

downfield.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including

the quaternary carbons of the benzoxazole core.
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Justification

C2 (C=S) ~175 - 185
Thione carbon, significantly

downfield.

C4 ~110 - 115
Aromatic CH, shielded by the

adjacent oxygen.

C5 ~140 - 145
Aromatic C-NH₂, deshielded

by nitrogen.

C6 ~115 - 120 Aromatic CH.

C7 ~105 - 110
Aromatic CH, shielded by the

amino group.

C3a ~145 - 150
Quaternary carbon, part of the

oxazole ring fusion.

C7a ~140 - 145
Quaternary carbon, part of the

oxazole ring fusion.

Note: Assignments are based on general principles and data for similar benzoxazole

structures.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum should be recorded and subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and water.
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Expected IR Spectral Data
The IR spectrum of 5-Aminobenzoxazole-2-thiol is expected to show characteristic

absorption bands for the N-H, C=S, and C-N functional groups, as well as aromatic C-H and

C=C stretching vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Justification

3400 - 3200 N-H stretch (amine) Medium-Strong

Characteristic of

primary amines, may

appear as a doublet.

[4]

3100 - 3000 Aromatic C-H stretch Medium
Typical for aromatic

rings.

~2550 S-H stretch (thiol) Weak

Often weak and may

be difficult to observe.

[5]

1620 - 1580
C=C stretch

(aromatic)
Medium-Strong

Indicates the

presence of the

benzene ring.[6]

1640 - 1600 N-H bend (amine) Medium
Scissoring vibration of

the primary amine.

1350 - 1250
C-N stretch (aromatic

amine)
Medium-Strong

1250 - 1020 C=S stretch (thione) Medium-Strong

Characteristic of the

thione functional

group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like LC-MS.

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique

suitable for this type of molecule, and would likely be performed in both positive and negative

ion modes.

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

recommended to obtain accurate mass measurements for elemental composition

determination.[3]

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion, and tandem

MS (MS/MS) spectra to study fragmentation patterns.

Expected Mass Spectrometry Data
Ion Expected m/z Description

[M+H]⁺ 167.0226
Molecular ion with an added

proton (C₇H₆N₂OS + H⁺).

[M-H]⁻ 165.0077
Molecular ion with a proton

removed (C₇H₆N₂OS - H⁺).

Proposed Fragmentation Pathway
A plausible fragmentation pathway can be proposed to aid in structural confirmation.

[M+H]⁺
m/z = 167.0226

Loss of H₂S
m/z = 133.0451- H₂S

Loss of HCN
m/z = 140.0219

- HCN

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation of 5-Aminobenzoxazole-2-thiol.
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Conclusion
The spectroscopic characterization of 5-Aminobenzoxazole-2-thiol relies on a multi-technique

approach. While this guide presents predicted data based on sound scientific principles and

analogous structures, experimental verification is paramount. The provided protocols and

expected spectral features offer a comprehensive roadmap for researchers to confidently

identify and characterize this important heterocyclic compound, paving the way for its

application in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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